molecular formula C15H10F6O B067782 4-(1,1,2,3,3,3-Hexafluoropropoxy)-biphenyl CAS No. 175838-51-4

4-(1,1,2,3,3,3-Hexafluoropropoxy)-biphenyl

Cat. No. B067782
M. Wt: 320.23 g/mol
InChI Key: ZNGNEMNTMTZFTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated biphenyl compounds often involves reactions between phenolic compounds and hexafluoroacetone, utilizing specific catalysts and solvents to form the desired fluorinated ether linkages. For instance, Shi-Juan Li et al. (2015) demonstrated the synthesis of a related compound, 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, through the reaction of phenol with hexafluoroacetone, indicating a potential pathway for synthesizing compounds with similar fluorinated propoxy groups (Shi-Juan Li, Daniel Y. Shen, & Chao-Zhi Zhang, 2015).

Molecular Structure Analysis

The molecular structure of fluorinated biphenyl compounds is characterized by the presence of a hexafluoropropoxy group attached to a biphenyl core. This structure confers unique electronic and steric properties on the molecule. X-ray crystallography and theoretical calculations are often employed to elucidate these structures, as seen in the work of Shi-Juan Li et al. (2015), who determined the crystal structure of a related compound and identified significant intermolecular hydrogen bonding patterns that could be indicative of similar fluorinated biphenyls' molecular arrangements.

Chemical Reactions and Properties

Fluorinated biphenyls can undergo various chemical reactions, including polymerization, to produce materials with desirable properties such as high optical transparency and thermal stability. The synthesis of polyimides from perfluorobiphenyl derivatives, as reported by H. Yeo et al. (2015), showcases the reactivity of these compounds and their potential to serve as monomers in high-performance polymeric materials (H. Yeo, M. Goh, B. Ku, & Nam‐Ho You, 2015).

Physical Properties Analysis

The physical properties of fluorinated biphenyl compounds, such as optical transparency, thermal stability, and low refractive indices, are significantly influenced by their molecular structure. The incorporation of fluorine atoms contributes to the materials' high thermal decomposition temperatures and glass transition temperatures, as well as their optical properties. This is exemplified by the synthesis and characterization of highly-fluorinated polyimides derived from perfluoro-[1,1′-biphenyl]-4,4′-diyl derivatives, which exhibit high optical transparency and good thermal properties (H. Yeo et al., 2015).

properties

IUPAC Name

1-(1,1,2,3,3,3-hexafluoropropoxy)-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6O/c16-13(14(17,18)19)15(20,21)22-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGNEMNTMTZFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(C(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570928
Record name 4-(1,1,2,3,3,3-Hexafluoropropoxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1,2,3,3,3-Hexafluoropropoxy)-biphenyl

CAS RN

175838-51-4
Record name 4-(1,1,2,3,3,3-Hexafluoropropoxy)-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175838-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1,2,3,3,3-Hexafluoropropoxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Analogously, 250 g of 4-hydroxybiphenyl are reacted with hexafluoropropene to give 4-hexafluoropropoxy-biphenyl.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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